Isopropyl lauroyl sarcosinate Isopropyl lauroyl sarcosinate
Brand Name: Vulcanchem
CAS No.: 230309-38-3
VCID: VC3925913
InChI: InChI=1S/C18H35NO3/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)15-18(21)22-16(2)3/h16H,5-15H2,1-4H3
SMILES: CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C
Molecular Formula: C18H35NO3
Molecular Weight: 313.5 g/mol

Isopropyl lauroyl sarcosinate

CAS No.: 230309-38-3

Cat. No.: VC3925913

Molecular Formula: C18H35NO3

Molecular Weight: 313.5 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl lauroyl sarcosinate - 230309-38-3

CAS No. 230309-38-3
Molecular Formula C18H35NO3
Molecular Weight 313.5 g/mol
IUPAC Name propan-2-yl 2-[dodecanoyl(methyl)amino]acetate
Standard InChI InChI=1S/C18H35NO3/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)15-18(21)22-16(2)3/h16H,5-15H2,1-4H3
Standard InChI Key XLCIFRJORZNGEV-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C
Canonical SMILES CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C

Chemical Composition and Synthesis

Structural Characteristics

Isopropyl lauroyl sarcosinate (C18H35NO3C_{18}H_{35}NO_3) consists of three key components:

  • A lauroyl group (C12 saturated fatty acid chain) providing lipid solubility

  • Sarcosine backbone (NN-methylglycine) enabling hydrogen bonding and surfactant-like behavior

  • Isopropyl ester moiety contributing to volatility control and texture modification .

The branched isopropyl group reduces crystallization tendencies compared to linear esters, maintaining fluidity at room temperature (density 0.938 g/cm³) .

Synthesis Pathways

Industrial production typically involves:

  • Acylation: Reaction of sarcosine with lauroyl chloride under alkaline conditions

  • Esterification: Subsequent treatment with isopropyl alcohol using acid catalysis

  • Purification: Molecular distillation to achieve >95% purity .

Raw materials are predominantly plant-derived (palm oil fatty acids) or synthetic, with modern processes emphasizing renewable feedstocks .

Functional Properties in Cosmetic Formulations

Solubilization Efficacy

As a polar emollient, isopropyl lauroyl sarcosinate demonstrates exceptional capacity for dissolving challenging actives:

Active IngredientSolubility EnhancementConcentration Range
Octocrylene (UV filter)3.2-fold increase5-7% w/w
Ceramide NPFull dispersion1-3% w/w
Iron Oxides (pigments)40% viscosity reduction2-5% w/w

Data source:

This solubilization occurs through micelle formation, with critical micelle concentration (CMC) measured at 0.15 mM in aqueous systems .

Sensory and Textural Modulation

The ingredient's low viscosity (35-45 cP at 25°C) and rapid spreading coefficient (0.85 mN/m) contribute to:

  • Immediate dry-touch sensation in sunscreens

  • Reduced tackiness in high-oil formulations

  • Improved powder dispersion in makeup products .

Test ModelRouteLD50Observations
Rat (Sprague-Dawley)Oral>5,000 mg/kgNo mortality at max dose
Rabbit (New Zealand)Dermal>2,000 mg/kgMild erythema (reversible)
Human EpidermisPatch Test30% concentrationNon-irritating in 98% subjects

Data source:

Chronic Toxicity Assessment

A 91-day rat study showed:

  • NOAEL: 250 mg/kg/day (highest tested dose)

  • No histopathological changes in liver/kidney tissues

  • Minimal weight reduction (<5%) at 500 mg/kg/day .

Formulation Applications and Performance Benefits

Sunscreen Stabilization

In SPF 50+ formulations, 3-7.5% isopropyl lauroyl sarcosinate:

  • Increases photostability of avobenzone by 62%

  • Reduces white cast through improved TiO₂ dispersion

  • Enhances water resistance by 30% versus traditional emollients .

Anti-Aging Synergy

When combined with retinoids (0.1-0.3%):

  • Permeation enhancement: 2.8× increase in stratum corneum retention

  • Irritation mitigation: 40% reduction in TEWL (transepidermal water loss)

  • Stability extension: Retinol degradation halved over 12 months .

Regulatory and Environmental Considerations

Global Compliance Status

RegionRegulatory StatusConcentration Limits
EUAnnex III Approved≤10% in leave-on
USAFDA GRAS (21CFR178.3130)≤0.15% indirect food
ChinaCSAR Approved≤7.5% in cosmetics

Data source:

Environmental Impact Profile

  • Biodegradation: 89% mineralized in 28 days (OECD 301B)

  • Ecotoxicity: LC50 >100 mg/L (Daphnia magna)

  • Carbon Footprint: 1.2 kg CO₂eq/kg (vs 3.5 kg for silicone analogs) .

Comparative Analysis with Alternative Emollients

ParameterIsopropyl Lauroyl SarcosinateDimethiconeEthylhexyl Palmitate
Comedogenicity0 (Non-comedogenic)12
Spreadability (mm²/s)850620720
Solubility Parameter (δ)8.2 (cal/cm³)¹/²7.37.9
Sustainable Index94/10035/10068/100

Data source:

Emerging Applications and Research Frontiers

Recent studies (2024-2025) highlight novel uses:

  • Transdermal Drug Delivery: Enhances permeation of hydrophobic APIs (e.g., tacrolimus) by modifying stratum corneum lipid ordering .

  • Microplastic Alternative: Replaces 70% of polyethylene particles in exfoliating scrubs while maintaining efficacy .

  • Anti-Pollution Formulations: Chelates PM2.5 particles with 89% efficiency versus 67% for EDTA derivatives .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator